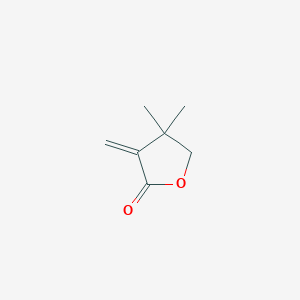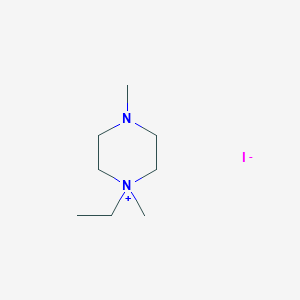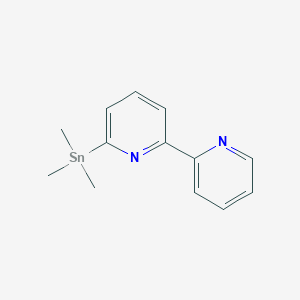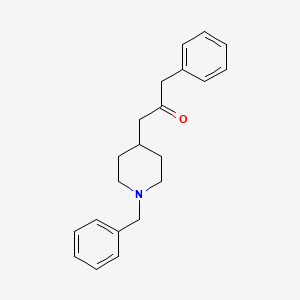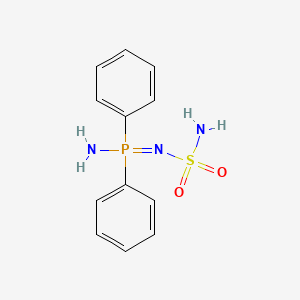
N-t-Butoxycarbonyl-4-iodobenzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-Butoxycarbonyl-4-iodobenzenesulphonamide is a chemical compound that belongs to the class of sulphonamides. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom and an iodine atom attached to the benzene ring. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Butoxycarbonyl-4-iodobenzenesulphonamide typically involves the reaction of 4-iodobenzenesulphonamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-t-Butoxycarbonyl-4-iodobenzenesulphonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Deprotection Reactions: Conditions typically involve the use of strong acids or silylating agents like trimethylsilyl iodide followed by methanolysis.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzenesulphonamides.
Deprotection Reactions: The major product is 4-iodobenzenesulphonamide after the removal of the Boc group.
Scientific Research Applications
N-t-Butoxycarbonyl-4-iodobenzenesulphonamide has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-t-Butoxycarbonyl-4-iodobenzenesulphonamide primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
- N-t-Butoxycarbonyl-4-iodoaniline
- N-t-Butoxycarbonyl-4-iodophenol
- N-t-Butoxycarbonyl-4-iodobenzoic acid
Comparison: N-t-Butoxycarbonyl-4-iodobenzenesulphonamide is unique due to the presence of both the Boc protecting group and the iodine atom. This combination allows for selective protection of the amine group and versatile reactivity of the iodine atom. Similar compounds may lack either the Boc group or the iodine atom, limiting their utility in certain synthetic applications .
Properties
CAS No. |
154377-75-0 |
|---|---|
Molecular Formula |
C11H14INO4S |
Molecular Weight |
383.20 g/mol |
IUPAC Name |
tert-butyl N-(4-iodophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H14INO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
InChI Key |
SAQUDYJOOPIKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



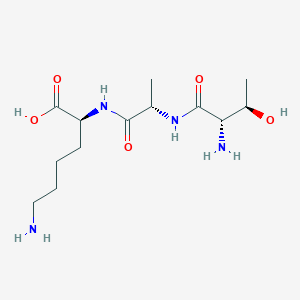
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
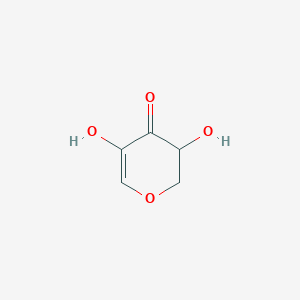
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)

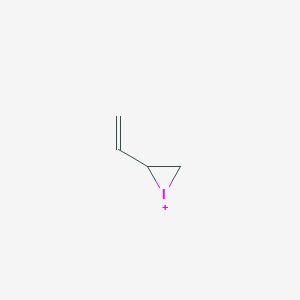
![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
